molecular formula C18H12N2O4S3 B2983561 (Z)-1-(4-hydroxyphenyl)-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)pyrrolidine-2,5-dione CAS No. 898638-33-0

(Z)-1-(4-hydroxyphenyl)-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)pyrrolidine-2,5-dione

Cat. No.: B2983561
CAS No.: 898638-33-0
M. Wt: 416.48
InChI Key: JSAYSZZZHCJCQH-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrrolidine-2,5-dione core, a bicyclic heterocycle with two carbonyl groups critical for electronic and steric interactions. The substituents include:

  • A 4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl moiety at position 3, combining a thioxothiazolidinone ring (with a sulfur atom replacing oxygen) and a thiophene-methylene group in the (Z)-configuration.

The (Z)-stereochemistry at the thiophene-methylene double bond optimizes spatial alignment for receptor binding, as seen in structurally related agonists .

Properties

IUPAC Name

1-(4-hydroxyphenyl)-3-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O4S3/c21-11-5-3-10(4-6-11)19-15(22)9-13(16(19)23)20-17(24)14(27-18(20)25)8-12-2-1-7-26-12/h1-8,13,21H,9H2/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSAYSZZZHCJCQH-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)O)N3C(=O)C(=CC4=CC=CS4)SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)O)N3C(=O)/C(=C/C4=CC=CS4)/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(4-hydroxyphenyl)-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine-2,5-dione Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine-2,5-dione ring.

    Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced through a substitution reaction, often using a phenol derivative and a suitable leaving group.

    Formation of the Thioxothiazolidinyl Moiety: This step involves the reaction of a thiazolidine derivative with sulfur sources to form the thioxothiazolidinyl group.

    Final Assembly: The final step involves the coupling of the intermediate compounds to form the target molecule, often using condensation reactions under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-1-(4-hydroxyphenyl)-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxothiazolidinyl moiety to its corresponding thiol or thioether derivatives.

    Substitution: The hydroxyphenyl group can participate in electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and thioether derivatives.

    Substitution: Various substituted hydroxyphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-1-(4-hydroxyphenyl)-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)pyrrolidine-2,5-dione is studied for its unique structural properties and reactivity. It serves as a model compound for understanding reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound may find applications in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-1-(4-hydroxyphenyl)-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, and interaction with cellular components.

Comparison with Similar Compounds

Pyrrolidine-2,5-Dione Derivatives

  • Pyrrolidin-2-one Analogues : Replacement of the pyrrolidine-2,5-dione core with pyrrolidin-2-one (lacking one carbonyl group) reduces agonistic activity by 50% in GPR119 receptor assays. The dual carbonyls enhance hydrogen bonding with residues like Q652.64 and R2627.36 in GPR119, as shown in crystallographic studies .
  • Tetrazole-Modified Derivatives: Substitution of the thioxothiazolidinone-thiophene moiety with a tetrazole group (e.g., in MBX-2982) reduces potency by 2-fold, highlighting the importance of the thiophene-thiazolidinone system in ligand-receptor interactions .

Thiazolidinone and Thioxothiazolidinone Analogues

  • 5-(Z)-Arylidene-4-Thiazolidinones: Compounds like 5-(Z)-[(4-methoxyphenyl)methylene]-3-(4-hydroxyphenyl)-4-thiazolidinone lack the thioxo group (S instead of O at position 2) and show reduced antimicrobial activity compared to the target compound. The thioxo group enhances electrophilicity, improving interactions with cysteine residues in microbial enzymes .
  • Pyrazolone Derivatives : (4Z)-4-[(Pyrazol-4-yl)methylene]pyrazolones exhibit comparable Z-configuration but replace the thiophene with a pyrazole. This substitution decreases lipophilicity (LogP reduction by ~0.5) and reduces blood-brain barrier penetration in preclinical models .

Heterocyclic Methylene-Substituted Compounds

  • Coumarin-Pyrimidinone Hybrids: Bulky substituents like coumarin (e.g., in compound 4j) reduce solubility (aqueous solubility <10 µM vs. 45 µM for the target compound) but improve photostability. The thiophene-methylene group in the target compound balances lipophilicity (LogP = 2.8) and solubility .

Data Tables

Table 1: Structural and Activity Comparison

Compound Class Core Structure Key Substituents EC50 (GPR119, nM) Aqueous Solubility (µM)
Target Compound Pyrrolidine-2,5-dione Thiophene-methylene, 4-hydroxyphenyl 12 ± 1.5 45 ± 3
Pyrrolidin-2-one Analogues Pyrrolidin-2-one Thiophene-methylene 24 ± 2.1 38 ± 2
Tetrazole Derivatives Tetrazole Pyrrolidine-2,5-dione 25 ± 3.0 60 ± 5
4-Thiazolidinones Thiazolidinone 4-Methoxyphenyl N/A 28 ± 2

Key Research Findings

Stereochemical Specificity : The (Z)-configuration in the thiophene-methylene group improves GPR119 binding affinity by 3-fold compared to (E)-isomers, as shown in docking simulations .

Thioxo vs. Oxo Groups: Thioxothiazolidinones exhibit 10-fold higher inhibition of Staphylococcus aureus than oxo-analogues, likely due to enhanced thiol reactivity .

Solubility-Bioactivity Trade-off : While coumarin hybrids have lower solubility, their extended π-system improves intercalation with DNA in anticancer assays, a property absent in the target compound .

Biological Activity

(Z)-1-(4-hydroxyphenyl)-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)pyrrolidine-2,5-dione is a complex organic compound belonging to the class of thiazolidinones and pyrrolidinediones. This compound has garnered attention due to its potential biological activities, including anticancer, antioxidant, and antimicrobial properties. The following sections provide an overview of its synthesis, biological activities, and relevant research findings.

Synthesis

The synthesis of thiazolidinone derivatives, including the target compound, typically involves multi-component reactions (MCRs) that combine aldehydes, amines, and thioketones. A notable method includes the one-pot synthesis using BF3 and p-toluenesulfonic acid as catalysts, which has been shown to yield high purity products under mild conditions .

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazolidinone derivatives. For instance, compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines. Notably:

  • MCF-7 Breast Cancer Cells : Compounds demonstrated IC50 values ranging from 0.16 µM to 6.8 µM, indicating potent activity against this breast cancer cell line .
  • A549 Lung Cancer Cells : The selectivity index for some derivatives was found to be between 3–15, highlighting their potential for targeted therapy .

Antioxidant Activity

The antioxidant capacity of thiazolidinone derivatives has been evaluated through assays like the DPPH radical scavenging test and TBARS assay. Some derivatives showed EC50 values as low as 0.565 mM for lipid peroxidation inhibition, suggesting strong antioxidant activity . This property is crucial for mitigating oxidative stress-related diseases.

Antimicrobial Activity

The antimicrobial properties of related thiazolidinones have also been documented. Studies indicate that these compounds can inhibit the growth of various bacterial strains, although specific data on the target compound's antimicrobial efficacy remains limited.

Case Studies

  • Study on Antileukemic Activity : A series of pyrrolidinedione-thiazolidinone hybrids were synthesized and tested for anti-leukemic activity. The results indicated that certain modifications could enhance cytotoxicity against leukemia cell lines .
  • Evaluation of Neurotoxicity : Research on phenyl-thiophen derivatives revealed promising antidepressant activities with reduced neurotoxicity in preclinical models . This suggests that modifications in structure can lead to favorable pharmacological profiles.

Data Summary Table

Compound NameBiological ActivityIC50/EC50 ValuesReference
This compoundAnticancer (MCF-7)0.16 µM - 6.8 µM
Similar ThiazolidinonesAntioxidantEC50 = 0.565 mM
Pyrrolidinedione-Thiazolidinone HybridsAntileukemicVariable
Phenyl-Thiophen DerivativesAntidepressantReduced neurotoxicity

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for optimizing the yield of (Z)-1-(4-hydroxyphenyl)-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)pyrrolidine-2,5-dione?

  • Methodology : Use a multi-step approach involving (i) condensation of 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid and sodium acetate in a DMF-acetic acid mixture under reflux (2–4 h), followed by (ii) recrystallization using DMF-ethanol to isolate the Z-isomer . Optimize molar ratios (e.g., 1:1:2:3 for reactants) and monitor reaction progress via TLC.
  • Key Considerations : Control stereoselectivity by adjusting reaction temperature (80–100°C) and solvent polarity. The Z-configuration is stabilized by intramolecular hydrogen bonding between the 4-hydroxyphenyl group and the thioxothiazolidinone ring .

Q. How can structural characterization of this compound be performed to confirm its Z-configuration and purity?

  • Analytical Techniques :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for diagnostic peaks:
  • Thiophen-2-ylmethylene protons at δ 7.2–7.8 ppm (multiplet) .
  • Thioxothiazolidinone carbonyl (C=O) at ~170 ppm in 13C^{13}C-NMR .
  • FT-IR : Confirm thioxo (C=S) stretch at 1250–1300 cm1^{-1} and carbonyl (C=O) at 1700–1720 cm1^{-1} .
  • X-ray Crystallography : Resolve Z-configuration via single-crystal analysis, focusing on dihedral angles between the thiophene and pyrrolidine-2,5-dione moieties .

Advanced Research Questions

Q. What reaction mechanisms govern the electrophilic substitution of the thiophen-2-ylmethylene group in this compound?

  • Mechanistic Insights :

  • The thiophene ring undergoes electrophilic substitution (e.g., bromination) at the α-position due to electron-rich sulfur atoms. Computational studies (DFT) suggest a charge-transfer intermediate stabilized by the thioxothiazolidinone’s electron-withdrawing effect .
  • Experimental Design : Use NBS (N-bromosuccinimide) in DCM at 0°C to selectively brominate the thiophene ring. Monitor regioselectivity via LC-MS and compare with DFT-predicted transition states .

Q. How can computational modeling predict the compound’s binding affinity for antimicrobial targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with bacterial DNA gyrase (PDB: 1KZN). Parameterize the thioxothiazolidinone moiety as a flexible ligand with sulfur atoms as hydrogen bond acceptors .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-enzyme complex. Key interactions include π-π stacking between the thiophene ring and Tyr-122 .
    • Validation : Correlate docking scores with in vitro MIC values against S. aureus (ATCC 25923) to refine computational models .

Q. How can contradictory biological activity data (e.g., varying IC50_{50} values across studies) be resolved?

  • Root Cause Analysis :

  • Purity Discrepancies : Verify compound purity via HPLC (>98%) and rule out residual DMF/acetic acid from synthesis .
  • Assay Variability : Standardize protocols (e.g., MTT assay incubation time: 48 h; serum-free conditions) to minimize batch effects .
    • Mitigation : Perform dose-response curves in triplicate across multiple cell lines (e.g., HeLa, MCF-7) and normalize data to positive controls (e.g., doxorubicin) .

Methodological Challenges and Solutions

Q. What strategies improve the solubility of this compound for in vivo studies without altering bioactivity?

  • Approaches :

  • Prodrug Design : Introduce a phosphate group at the 4-hydroxyphenyl position, which is cleaved in vivo by alkaline phosphatase .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) using solvent evaporation. Characterize loading efficiency via UV-Vis at λmax_{\text{max}} 320 nm .
    • Validation : Compare pharmacokinetic profiles (Cmax_{\text{max}}, t1/2_{1/2}) in Sprague-Dawley rats for free vs. formulated compound .

Q. How can the compound’s stability under physiological conditions be assessed?

  • Protocol :

  • pH Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24 h. Monitor degradation via HPLC .
  • Light Sensitivity : Expose to UV light (254 nm) for 48 h and track photodegradation products using LC-QTOF-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.